2-(1,1-Dioxidothiomorpholin-4-yl)-3-phenylpropan-1-ol
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Overview
Description
2-(1,1-Dioxidothiomorpholin-4-yl)-3-phenylpropan-1-ol is a chemical compound with a unique structure that includes a thiomorpholine ring with a dioxido group and a phenylpropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidothiomorpholin-4-yl)-3-phenylpropan-1-ol typically involves the reaction of thiomorpholine with appropriate reagents to introduce the dioxido group and the phenylpropanol moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxidothiomorpholin-4-yl)-3-phenylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Scientific Research Applications
2-(1,1-Dioxidothiomorpholin-4-yl)-3-phenylpropan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxidothiomorpholin-4-yl)-3-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Dioxidothiomorpholin-4-yl)ethanamine: A related compound with a similar thiomorpholine ring structure.
2-(1,1-Dioxidothiomorpholin-4-yl)-3,5-difluorophenyl-2-oxo-1,3-oxazolidin-5-ylmethylacetamide: Another compound with a thiomorpholine ring and additional functional groups.
Uniqueness
2-(1,1-Dioxidothiomorpholin-4-yl)-3-phenylpropan-1-ol is unique due to its specific combination of a thiomorpholine ring with a dioxido group and a phenylpropanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-phenylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c15-11-13(10-12-4-2-1-3-5-12)14-6-8-18(16,17)9-7-14/h1-5,13,15H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJWKZYPQNPZQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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